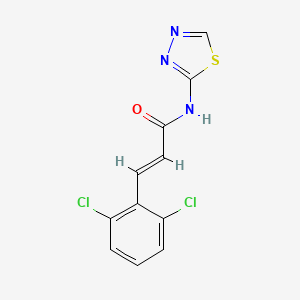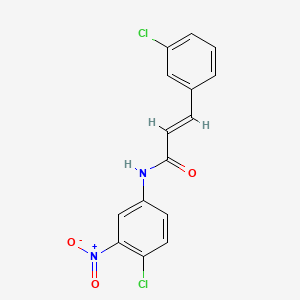
N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide, also known as CNPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. CNPA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 343.74 g/mol.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide involves the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell signaling. N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and inflammation. Studies have also shown that N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide can affect the expression of various genes involved in cellular processes such as apoptosis, cell cycle regulation, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide in laboratory experiments is its high selectivity and sensitivity towards metal ions, making it a useful tool for the development of biosensors and other analytical techniques. However, the use of N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide in laboratory experiments is limited by its cytotoxicity and potential side effects, which can affect the accuracy and reliability of the results.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide, including the development of novel biosensors and other analytical tools for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide and its potential applications in cancer therapy and other areas of medicine. Finally, more research is needed to explore the potential environmental impacts of N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide and its potential use in agriculture and other fields.
Métodos De Síntesis
The synthesis of N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide involves the reaction of 4-chloro-3-nitroaniline and 3-chlorocinnamaldehyde in the presence of a catalyst such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a promising candidate for the development of biosensors and other analytical tools.
Another area of research where N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide has shown potential is in the field of cancer therapy. Studies have shown that N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)acrylamide involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for the development of novel cancer therapeutics.
Propiedades
IUPAC Name |
(E)-N-(4-chloro-3-nitrophenyl)-3-(3-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-3-1-2-10(8-11)4-7-15(20)18-12-5-6-13(17)14(9-12)19(21)22/h1-9H,(H,18,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUWDJGZORSQND-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5701073.png)
![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5701075.png)
![5-chloro-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5701089.png)
![4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)
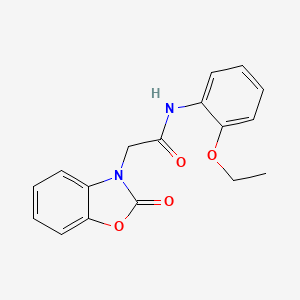

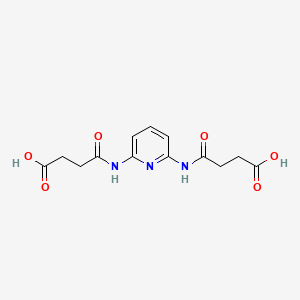
![N-(3-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5701121.png)
![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)

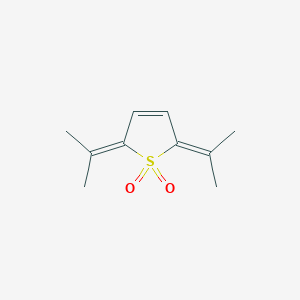
![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)

